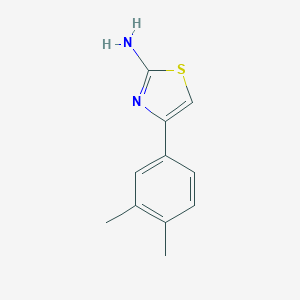

4-(3,4-Dimethylphenyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-7-3-4-9(5-8(7)2)10-6-14-11(12)13-10/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHPYUWCTUAXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352663 | |

| Record name | 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104296-00-6 | |

| Record name | 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104296-00-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Advanced Structural Elucidation of 4 3,4 Dimethylphenyl 1,3 Thiazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy confirms the presence and connectivity of protons within the molecule. For 2-aminothiazole (B372263) derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. derpharmachemica.com The amino (-NH₂) protons often present as a broad singlet, and the proton on the thiazole (B1198619) ring (H-5) also gives a characteristic singlet. nih.govnanomedicine-rj.com

In the case of 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine, the aromatic protons on the dimethylphenyl ring would exhibit specific splitting patterns. The two methyl groups would each show up as a singlet in the upfield region. The exact chemical shifts can be influenced by the solvent used and the presence of other functional groups in derivatives. rsc.orgchemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for Thiazole Derivatives

| Compound/Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 2-Amino-4-phenylthiazole (B127512) (Aromatic H) | 7.86-7.21 | m |

| 2-Amino-4-phenylthiazole (NH₂) | 7.13 | s |

| 2-Amino-4-phenylthiazole (Thiazole H-5) | 6.98 | s |

| 4-(4-Chlorophenyl)-2-thiazolamine (Aromatic H) | 7.81 (d), 7.39 (d) | d |

| 4-(4-Chlorophenyl)-2-thiazolamine (NH₂) | 7.15 | s |

| 4-(4-Chlorophenyl)-2-thiazolamine (Thiazole H-5) | 7.01 | s |

| 4-(4-Bromophenyl)-2-thiazolamine (Aromatic H) | 7.75 (d), 7.54 (d) | d |

| 4-(4-Bromophenyl)-2-thiazolamine (NH₂) | 7.12 | s |

| 4-(4-Bromophenyl)-2-thiazolamine (Thiazole H-5) | 7.05 | s |

Note: Data is compiled from various sources and may vary based on experimental conditions. rsc.org 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In this compound, distinct signals would be observed for the carbons of the thiazole ring, the dimethylphenyl ring, and the two methyl groups. The carbon atom of the thiazole ring attached to the nitrogen of the amino group (C-2) typically resonates at a lower field compared to the other thiazole carbons. The chemical shifts of the aromatic carbons are influenced by the substitution pattern. rsc.orgresearchgate.net

Table 2: Representative ¹³C NMR Spectral Data for Thiazole Derivatives

| Compound/Carbon | Chemical Shift (δ, ppm) |

| 2-Amino-4-phenylthiazole (Thiazole C-2) | 168.8 |

| 2-Amino-4-phenylthiazole (Thiazole C-4) | 150.3 |

| 2-Amino-4-phenylthiazole (Thiazole C-5) | 102.0 |

| 4-(4-Chlorophenyl)-2-thiazolamine (Thiazole C-2) | 168.9 |

| 4-(4-Chlorophenyl)-2-thiazolamine (Thiazole C-4) | 149.1 |

| 4-(4-Chlorophenyl)-2-thiazolamine (Thiazole C-5) | 102.7 |

| 4-(4-Bromophenyl)-2-thiazolamine (Thiazole C-2) | 168.9 |

| 4-(4-Bromophenyl)-2-thiazolamine (Thiazole C-4) | 149.1 |

| 4-(4-Bromophenyl)-2-thiazolamine (Thiazole C-5) | 102.8 |

Note: Data is compiled from various sources and may vary based on experimental conditions. rsc.org The specific chemical shifts for this compound would follow similar patterns but with variations due to the dimethylphenyl substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, key characteristic absorption bands would include N-H stretching vibrations for the primary amine group, C=N stretching of the thiazole ring, and C-H stretching from the aromatic and methyl groups. researchgate.netnih.gov

Table 3: Characteristic IR Absorption Bands for Thiazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretching (Amine) | 3400 - 3100 |

| C-H Stretching (Aromatic) | 3100 - 3000 |

| C-H Stretching (Aliphatic) | 3000 - 2850 |

| C=N Stretching (Thiazole ring) | ~1620 |

| C-S Stretching | ~700 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular structure and environment. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight of 204.30 g/mol . derpharmachemica.commatrixscientific.com The fragmentation pattern would provide further structural information, with common fragment ions arising from the cleavage of the thiazole ring and the loss of the amino group or methyl groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Conformation

Table 4: Illustrative Crystallographic Data for a Thiazole Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Dihedral Angle (Thiazole-Benzene) | 88.29 (11)° |

Note: This data is for a related compound, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, and serves as an example of the type of information obtained from SCXRD. nih.gov

Computational and Theoretical Studies of 4 3,4 Dimethylphenyl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. These calculations solve the Schrödinger equation, or its approximations, for a given molecular structure, yielding a wealth of information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry of 4-(3,4-Dimethylphenyl)-1,3-thiazol-2-amine, determining its most stable three-dimensional conformation. edu.krdresearchgate.net

From the optimized geometry, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and the energies of molecular orbitals. mdpi.com These fundamental properties are crucial for understanding the molecule's behavior and reactivity. For instance, the optimized geometrical parameters, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Thiazole (B1198619) Derivative Core Structure This table shows typical bond lengths and angles for the core thiazole ring system as determined by DFT calculations.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S1-C2 | 1.74 | C5-S1-C2 | 89.5 |

| C2-N3 | 1.31 | S1-C2-N3 | 115.0 |

| N3-C4 | 1.39 | C2-N3-C4 | 110.5 |

| C4-C5 | 1.37 | N3-C4-C5 | 115.5 |

| C5-S1 | 1.72 | C4-C5-S1 | 109.5 |

| Note: Values are representative and based on general findings for similar heterocyclic systems. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov This information is valuable for predicting how this compound might participate in chemical reactions. Furthermore, the HOMO-LUMO gap is used to calculate global reactivity descriptors like chemical hardness and electrophilicity. mdpi.com Time-Dependent DFT (TD-DFT) calculations can also be used to predict the electronic absorption spectra (UV-Vis spectra), correlating the HOMO-LUMO transitions with specific absorption wavelengths. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap This table illustrates typical energy values obtained from DFT calculations for a thiazole derivative.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.15 |

| LUMO | -1.50 |

| Energy Gap (ΔE) | 4.65 |

| Note: These values are illustrative for this class of compounds. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

For this compound, an MEP map would typically show negative potential (red and yellow regions) around the electronegative nitrogen and sulfur atoms of the thiazole ring, indicating these are sites susceptible to electrophilic attack. researchgate.netresearchgate.net Positive potential (blue regions) is generally found around the hydrogen atoms, particularly the amine group hydrogens, marking them as sites for potential nucleophilic attack. researchgate.net This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in biological systems. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. mdpi.com

This analysis is used to study intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled donor orbital to an empty acceptor orbital. researchgate.net For this compound, NBO analysis can quantify the stabilization energies associated with these interactions, providing insight into the molecule's electronic stability. For example, it can reveal the delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms into the antibonding orbitals of adjacent parts of the molecule. researchgate.net

DFT calculations are a reliable method for predicting the vibrational (infrared) and nuclear magnetic resonance (NMR) spectra of a molecule. researchgate.netdergipark.org.tr Theoretical harmonic vibrational frequencies are calculated and can be compared with experimental Fourier-transform infrared (FT-IR) spectra. researchgate.net This comparison helps in the assignment of specific vibrational modes to the observed absorption bands, confirming the presence of key functional groups. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. dergipark.org.tr By comparing the calculated chemical shifts with experimental NMR data, the molecular structure can be confidently confirmed. researchgate.netresearchgate.net Discrepancies between theoretical and experimental data can point to specific molecular interactions or environmental effects not accounted for in the gas-phase calculation. dergipark.org.tr

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein. nih.gov This method is central to structure-based drug design. nih.govufc.br

In the context of this compound, molecular docking simulations would be employed to investigate its potential as an inhibitor for a specific biological target, such as a protein kinase or an enzyme implicated in a disease. nih.govderpharmachemica.com The simulation places the thiazole derivative into the active site of the target protein and calculates a "docking score," which estimates the binding free energy. researchgate.net A lower docking score generally indicates a more favorable binding interaction.

The results also provide a visual model of the binding pose, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein's active site. nih.gov This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent analogues.

Ligand-Target Interactions with Enzymes (e.g., COX, LOX, Urease, Topoisomerase IV, Nek2, Hec1)

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein. This information is critical for understanding the potential inhibitory activity of the compound.

Cyclooxygenase (COX) and Lipoxygenase (LOX): The N-aryl-4-aryl-1,3-thiazole-2-amine scaffold has been investigated for its anti-inflammatory potential through the inhibition of enzymes in the eicosanoid metabolism pathway. Biological evaluation of this class of compounds has shown direct inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of leukotrienes which are involved in inflammation-related diseases. nih.gov For instance, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrated potent anti-inflammatory activity as a 5-LOX inhibitor. nih.gov This suggests that this compound likely shares this inhibitory potential due to structural similarity.

Urease: Thiazole and its derivatives have been a focus of research for their urease inhibition capabilities. Urease is a crucial enzyme for the survival of certain pathogenic bacteria, such as Helicobacter pylori. Molecular docking studies of various thiadiazole derivatives, which are structurally related to thiazoles, have been conducted to understand their binding to the urease active site. These studies help in designing more potent and selective inhibitors.

Topoisomerase IV: Bacterial topoisomerase IV is an essential enzyme involved in DNA replication, making it a key target for antibacterial agents. While direct studies on this compound are not prevalent, related heterocyclic structures like thiosemicarbazides have been investigated as topoisomerase IV inhibitors. researchgate.netmdpi.com For example, 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide showed significant inhibitory activity against topoisomerase IV with an IC50 value of 14 μM. researchgate.net Docking studies of such compounds suggest they target the ATP-binding pocket of the enzyme. researchgate.net Furthermore, molecular docking of other thiazole derivatives against E. coli Topoisomerase IV has been performed to elucidate their potential antibacterial action.

Nek2 and Hec1: The enzymes Nek2 and Hec1 are critical for mitotic progression, and their inhibition is a promising strategy for cancer therapy. A series of 2-aminothiazole (B372263) derivatives have been subjected to QSAR and molecular docking studies to understand their inhibitory activity against Hec1/Nek2. nih.govresearchgate.net These studies have helped in designing novel lead molecules with predicted inhibitory activity against these cancer-related protein targets. nih.govresearchgate.net

The table below summarizes the findings from molecular docking studies of related thiazole derivatives against various enzymes.

| Target Enzyme | Compound Class | Key Findings |

| 5-Lipoxygenase (5-LOX) | N-aryl-4-aryl-1,3-thiazole-2-amines | Direct inhibition, potent anti-inflammatory activity observed for analogs. nih.gov |

| Topoisomerase IV | Thiosemicarbazides/Thiazoles | Inhibition of enzyme activity, with some analogs showing IC50 values in the micromolar range. Docking suggests binding at the ATP-binding site. researchgate.net |

| Nek2/Hec1 | 2-Aminothiazoles | QSAR models developed to predict inhibitory activity, guiding the design of new anticancer leads. nih.govresearchgate.net |

Binding Affinity and Conformational Analysis

The binding affinity, often quantified by metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its target. While specific experimental binding affinity data for this compound against a wide range of targets are not extensively documented in publicly available literature, computational methods provide valuable estimations.

Molecular docking studies on various 2-amino-4-phenylthiazole (B127512) derivatives have estimated binding energies against several metabolic enzymes. For example, docking analysis of 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (B1298763) showed estimated binding energies of -6.75, -7.61, -7.86, and -7.96 kcal/mol against hCA I, hCA II, AChE, and BChE, respectively. Such studies indicate a high potential for these compounds to act as inhibitors.

Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is crucial as the biological activity of a compound is often dependent on its three-dimensional structure. For thiazole-containing compounds, the planarity of the thiazole ring and the dihedral angles between the thiazole and adjacent aryl rings are important conformational features. Theoretical studies on thiazole-amino acid residues have shown a tendency to adopt a semi-extended β2 conformation, which is stabilized by an N-H···NTzl hydrogen bond. This intrinsic conformational preference of the thiazole moiety likely influences the binding mode of this compound to its biological targets.

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For scaffolds like the 4-aryl-1,3-thiazol-2-amine, virtual screening can be employed to explore a vast chemical space and prioritize compounds for synthesis and biological testing.

Lead optimization is the process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. For thiazole derivatives, this often involves modifying the substituents on the phenyl ring and the 2-amino group. For instance, in the development of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as 5-LOX inhibitors, various substitutions were made to establish structure-activity relationships (SAR) and optimize biological activity. nih.gov Similarly, the optimization of 4-(4-bromophenyl)-thiazol-2-amine derivatives involved synthesizing a series of compounds to enhance antimicrobial and anticancer activities, guided by molecular docking and ADME predictions.

Molecular Modeling and Dynamics

Molecular modeling encompasses all theoretical methods and computational techniques used to model or mimic the behavior of molecules. For this compound and its analogs, molecular modeling has been used to predict their structures, properties, and interactions.

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. In the context of 2-aminothiazole derivatives as Hec1/Nek2 inhibitors, MD simulations have been used to study the stability of the ligand-protein complex and to understand the key interactions that are crucial for inhibitory activity. nih.govresearchgate.net Post-MD analysis, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, can be used to estimate the free energy of binding of the ligand to the protein, further validating the docking results. nih.govresearchgate.net

In Silico ADME Prediction for Thiazole Derivatives

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico ADME prediction models are widely used to assess the drug-likeness of compounds early in the discovery process.

For various series of thiazole derivatives, in silico ADME properties have been calculated. These studies generally assess parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area, often in the context of Lipinski's rule of five. Studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown that these compounds possess promising ADME properties. Similarly, in silico studies of other 2-aminothiazole sulfonamide derivatives have been used to guide the design of new compounds with favorable pharmacokinetic profiles.

The table below presents a summary of predicted ADME properties for a representative 4-aryl-thiazol-2-amine derivative, illustrating the type of data generated in such studies.

| Property | Predicted Value | Drug-Likeness |

| Molecular Weight | ~204.3 g/mol | Favorable (<500) |

| LogP (Lipophilicity) | ~3.0-3.5 | Favorable (<5) |

| Hydrogen Bond Donors | 1 | Favorable (≤5) |

| Hydrogen Bond Acceptors | 2 | Favorable (≤10) |

| Gastrointestinal Absorption | High | Favorable |

| Blood-Brain Barrier Permeation | Predicted to be low | Favorable for peripherally acting drugs |

Pharmacological Profile and Biological Activities of 4 3,4 Dimethylphenyl 1,3 Thiazol 2 Amine Derivatives

Antimicrobial Activity

Activity Against Multidrug-Resistant Strains

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Thiazole (B1198619) derivatives, including those related to 4-(3,4-Dimethylphenyl)-1,3-thiazol-2-amine, have shown promise in combating these resistant strains. Research has demonstrated that certain synthetic molecules bearing the thiazole scaffold are effective against infections caused by resistant bacteria. For instance, novel catechol-derived thiazole compounds have exhibited potent growth inhibition of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL. digitellinc.com The development of new antibiotics is a key recommendation from health organizations to combat the rise of antimicrobial resistance, which infects over 2.8 million people annually in the United States alone. digitellinc.com

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial efficacy of this compound derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Studies on various thiazole derivatives have established their MIC values against a spectrum of bacteria and fungi. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were evaluated for their in vitro antimicrobial activity. nih.gov The results, recorded in terms of MIC, demonstrated that some of these compounds exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov Similarly, other research has highlighted thiazole derivatives with MIC values indicating significant antibacterial and antifungal activity. nanobioletters.com For instance, certain catechol-derived thiazoles showed potent growth inhibition with MIC values of ≤ 2 µg/mL against bacteria. digitellinc.com The MICs for a synthesized phenol compound against Klebsiella pneumoniae and Bacillus cereus were found to be 1 mg/ml, while for Staphylococcus aureus and Escherichia coli, they were 3 and 5 mg/ml, respectively. ijmm.ir

Anticancer and Antitumor Potential

Derivatives of this compound have emerged as a significant area of research in oncology due to their demonstrated anticancer and antitumor properties. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines through multiple mechanisms of action.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

A substantial body of research has demonstrated the in vitro cytotoxicity of this compound derivatives against a diverse range of human cancer cell lines. These studies are crucial in the initial stages of anticancer drug discovery, providing insights into the potency and selectivity of these compounds.

For instance, a novel series of substituted thiazolo[4,5-e]indazol-2-amine derivatives showed moderate to very good cytotoxic activity against human cancer cell lines such as MCF-7 (breast), ME-180 (cervical), and Hep-G2 (liver). cbijournal.com Another study involving thiazole-amino acid hybrid derivatives reported moderate to good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds exhibiting low IC50 values (2.07–8.51 μM), comparable to the standard drug 5-fluorouracil. nih.govnih.gov

Furthermore, the antiproliferative activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide was investigated against a panel of tumor cell lines, including leukemia (HL-60, Jurkat), liver (HepG2), breast (MCF-7), lung (A549), cervical (KB3-1), and glioma (U251, U373, T98G) cells. dmed.org.ua The leukemia cell lines were found to be the most sensitive to this compound. dmed.org.ua

The following table summarizes the cytotoxic activity of various this compound derivatives against different cancer cell lines, as reported in the literature.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolo[4,5-e]indazol-2-amine | MCF-7 | 15.5±0.3 | cbijournal.com |

| Thiazolo[4,5-e]indazol-2-amine | ME-180 | 11.6±0.1 | cbijournal.com |

| Thiazolo[4,5-e]indazol-2-amine | Hep-G2 | 17.5±0.4 | cbijournal.com |

| Thiazole-amino acid hybrid | A549, HeLa, MCF-7 | 2.07–8.51 | nih.govnih.gov |

| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | HL-60 | 7.5 µg/mL | dmed.org.ua |

| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | Jurkat | 8.9 µg/mL | dmed.org.ua |

Mechanisms of Action: Apoptosis Induction and DNA Adduct Formation

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.

Studies have shown that certain thiazole derivatives can induce both early and late apoptosis in cancer cells. For example, one compound was found to increase the percentage of early apoptosis in treated MCF-7 cells by 22.39% and late apoptosis by 9.51% compared to untreated cells. mdpi.com This induction of apoptosis is a key indicator of the therapeutic potential of these compounds.

Another important mechanism of action for some anticancer agents is the formation of DNA adducts. These are segments of DNA that are bound to a cancer-causing chemical, which can lead to mutations and cell death. The metabolic activation of certain aromatic amines, a class of compounds related to the core structure of the subject molecule, by cytochrome P450 enzymes can produce genotoxic metabolites. nih.gov These metabolites can then react with DNA to form adducts, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

Inhibition of Cell Cycle-Related Enzymes (e.g., Nek2, Hec1)

A significant mechanism through which certain this compound derivatives exert their anticancer effects is by targeting key proteins involved in mitosis, such as Nek2 and Hec1. nih.govsc.edu Hec1 is a crucial mitotic regulator, and its overexpression has been observed in various human cancers, correlating with a poor prognosis in breast cancer. nih.gov

Antiproliferative Effects

The antiproliferative activity of this compound derivatives has been extensively documented. These compounds have been shown to effectively inhibit the proliferation of a variety of human cancer cell lines.

For example, the small molecule INH1 demonstrated effective inhibition of proliferation in multiple human breast cancer cell lines, with GI50 values in the range of 10-21 micromol/L. nih.gov Furthermore, treatment with INH1 was shown to slow the growth of tumors in a nude mouse model with xenografts from the human breast cancer cell line MDA-MB-468, without any noticeable side effects. nih.gov

Other studies have also reported the antiproliferative effects of various thiazole derivatives. For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and evaluated for their antiproliferative activity in three human cancer cell lines, with most of the compounds showing moderate activity. nih.gov The antiproliferative activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide was also confirmed against a range of tumor cells, with leukemia cells showing the highest sensitivity. dmed.org.ua

The following table provides a summary of the antiproliferative effects of selected this compound derivatives.

| Compound | Cancer Cell Line(s) | GI50 / IC50 | Reference |

| N-(4-[2,4-dimethyl-phenyl]-thiazol-2-yl)-benzamide (INH1) | Multiple human breast cancer cell lines | 10-21 µM | nih.gov |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Three human cancer cell lines | 0.36 - 0.86 µM | nih.gov |

| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | HL-60 (leukemia) | 7.5 µg/mL | dmed.org.ua |

| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | Jurkat (leukemia) | 8.9 µg/mL | dmed.org.ua |

Antioxidant Activity

Derivatives of this compound have demonstrated notable antioxidant properties. This activity is crucial as it suggests a potential therapeutic role in mitigating pathological conditions initiated or exacerbated by oxidative stress. The antioxidant capacity of these compounds is often attributed to their chemical structure, which can facilitate the donation of hydrogen atoms or electrons to neutralize reactive free radicals.

The antioxidant potential of thiazole derivatives is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This method provides a rapid and reliable means to measure the capacity of a compound to act as a free radical scavenger. The assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

The scavenging activity is typically expressed as the concentration of the compound required to inhibit 50% of the DPPH radicals (IC50). For instance, various 1,3,4-thiadiazole (B1197879) derivatives, which share a core heterocyclic structure with the thiazole compounds of interest, have been tested for their antioxidant capabilities. In one study, synthesized 1,3,4-thiadiazole linked with 4-thiazolidinone derivatives showed significant DPPH scavenging activity. Specifically, derivatives TZD 5 (with a chloro group) and TZD 3 (with a nitro group) exhibited IC50 values of 27.50 µM and 28.00 µM, respectively, which were comparable to the standard antioxidant, ascorbic acid (IC50 of 29.2 µM). ijpbs.com Another study on phenyl-1,3,4-thiadiazol-2-amine derivatives also reported high antioxidant efficiency, with some compounds showing scavenging activity up to 91.0 ± 5.0%, rivaling that of ascorbic acid. purdue.edu

These findings underscore the potential of the thiazole and related thiadiazole scaffolds to serve as a foundation for developing potent antioxidant agents. The specific substitutions on the phenyl and thiazole rings play a critical role in modulating this activity.

Table 1: DPPH Radical Scavenging Activity of Selected Thiazolidinone-Thiadiazole Derivatives

| Compound | IC50 (µM) |

|---|---|

| TZD 3 | 28.00 |

| TZD 5 | 27.50 |

| TZD 10 | 40.00 |

| Ascorbic Acid (Standard) | 29.2 |

Data sourced from studies on structurally related thiadiazole-thiazolidinone derivatives. ijpbs.com

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through neutralization by antioxidants. This imbalance can lead to cellular damage, implicating oxidative stress in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

The free radical scavenging ability of this compound derivatives, as demonstrated in assays like the DPPH method, is a direct mechanism for reducing oxidative stress. By neutralizing free radicals, these compounds can help prevent the oxidation of vital cellular components such as lipids, proteins, and DNA. The thiamine (Vitamin B1) molecule, which contains a thiazole ring, has been shown to alleviate oxidative stress, suggesting the intrinsic capacity of the thiazole scaffold to contribute to antioxidant defense. mdpi.com Research on phenolic thiazoles further supports this, indicating that the presence of phenolic groups on the thiazole structure significantly enhances antioxidant and antiradical properties. nih.gov The mechanism often involves hydrogen atom transfer or electron transfer to neutralize ROS. nih.gov

Enzyme Inhibitory Activities (Beyond COX/LOX)

Beyond their antioxidant and previously discussed anti-inflammatory activities, derivatives of the this compound scaffold have been investigated for their ability to inhibit other key enzymes implicated in various diseases.

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. In medicine, urease produced by bacteria, such as Helicobacter pylori, is a significant virulence factor, allowing the bacteria to survive in the acidic environment of the stomach and contributing to gastritis and peptic ulcers. Therefore, urease inhibitors are of considerable therapeutic interest.

Thiazole and related heterocyclic derivatives have emerged as promising candidates for urease inhibition. nih.gov Studies on bi-heterocyclic compounds containing both thiazole and 1,3,4-oxadiazole rings have shown potent urease inhibitory activity. nih.gov For example, a series of 3-({5-((2-amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides were synthesized and evaluated against urease. Several of these compounds displayed inhibition significantly greater than the standard inhibitor, thiourea (B124793). nih.gov Similarly, imidazo[2,1-b]thiazole derivatives have been designed as potent urease inhibitors, with one of the most active compounds showing an IC50 value of 2.94 ± 0.05 μM, which is approximately eight times more potent than thiourea (IC50 = 22.3 ± 0.031 μM). nih.gov Kinetic studies revealed a competitive mode of inhibition for this potent derivative. nih.gov

Table 2: Urease Inhibitory Activity of Selected Imidazo[2,1-b]thiazole Derivatives

| Compound | IC50 (µM) |

|---|---|

| Compound 2c | 2.94 ± 0.05 |

| Thiourea (Standard) | 22.3 ± 0.031 |

Data represents findings from studies on potent imidazo[2,1-b]thiazole derivatives. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, thereby improving cognitive function.

The thiazole scaffold has been extensively explored for the development of potent cholinesterase inhibitors. mdpi.com A systematic review highlighted that amine-containing thiazole derivatives, such as N-(2,3-dimethyl phenyl)thiazol-2-amine, demonstrated significant inhibitory effects against both AChE and BChE, with reported IC50 values of 9 nM and 0.646 μM, respectively. mdpi.com In another study, a series of thiazolylhydrazone derivatives were synthesized and evaluated, with several compounds showing potent AChE inhibitory activity. For instance, compound 2i from this series was identified as the most active agent, with an IC50 value of 0.028 ± 0.001 µM, which is comparable to the standard drug donepezil (IC50 = 0.021 ± 0.001 µM). researchgate.net The lipophilic 4-arylthiazole group is believed to play a crucial role by binding to the peripheral anionic site (PAS) of the enzyme. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Thiazolylhydrazone Derivatives

| Compound | AChE IC50 (µM) |

|---|---|

| 2a | 0.063 ± 0.003 |

| 2b | 0.056 ± 0.002 |

| 2e | 0.040 ± 0.001 |

| 2g | 0.031 ± 0.001 |

| 2i | 0.028 ± 0.001 |

| Donepezil (Standard) | 0.021 ± 0.001 |

Data sourced from a study on 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substitutedphenyl derivatives. researchgate.net

Beta-secretase 1 (BACE-1) is an aspartic protease that plays a critical role in the pathogenesis of Alzheimer's disease. It performs the initial cleavage of the amyloid precursor protein (APP), a step that leads to the production and subsequent aggregation of amyloid-β (Aβ) peptides, which form the characteristic amyloid plaques in the brains of Alzheimer's patients. mdpi.com Therefore, inhibiting BACE-1 is a key therapeutic strategy aimed at slowing the progression of the disease. mdpi.com

The thiazole moiety has been incorporated into the design of BACE-1 inhibitors. Structure-based design has led to the development of novel inhibitors containing a thiazole moiety as a key structural ligand. While specific inhibitory data for this compound derivatives against BACE-1 is not extensively detailed in the available literature, the broader class of aminothiazole derivatives is recognized for its potential in this area. nih.gov For example, in silico studies involving virtual screening and molecular docking have identified thiazole-containing compounds as potential novel BACE-1 inhibitors. mdpi.com These computational studies suggest that the thiazole scaffold can effectively interact with key amino acid residues in the active site of the BACE-1 enzyme, such as the catalytic dyad motifs (Asp32 and Asp228). These interactions are crucial for potent inhibition. Although many BACE-1 inhibitors have faced challenges in clinical trials due to selectivity issues or adverse effects, the rational design of new derivatives, including those based on the thiazole scaffold, continues to be an active area of research. researchgate.net

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in the pathology of several diseases, including Alzheimer's disease, by promoting the hyperphosphorylation of tau protein and contributing to neuroinflammation. nih.gov Thiazole derivatives have emerged as a promising class of GSK-3β inhibitors. researchgate.net

In the pursuit of new therapeutic agents for Alzheimer's disease, a series of thiazolidin-4-one analogues were investigated. Through structure-based virtual screening, a derivative of this compound, specifically (E)-2-((3,4-dimethylphenyl)imino)-5-(3-methoxy-4-(naphthalen-2-ylmethoxy)benzyl)thiazolidin-4-one (ZINC09036109), was identified as a selective GSK-3β inhibitor. nih.gov This compound demonstrated more than 10-fold selectivity for GSK-3β over other disease-relevant kinases. nih.gov

Molecular dynamics studies of this compound revealed key interactions with amino acid residues within the GSK-3β binding site, including Ile62, Phe67, Val135, Leu188, and Asp200. nih.gov These interactions are comparable to those of co-crystallized inhibitors, providing a rationale for its potent and selective activity. nih.gov The inhibition of GSK-3β by such derivatives can lead to a reduction in tau phosphorylation and may restore cognitive deficits, as observed in preclinical models of Alzheimer's disease. nih.gov

Table 1: Selective GSK-3β Inhibitor

| Compound Name | Structure | Key Findings |

|---|

Topoisomerase IV Inhibition

Bacterial topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes for bacterial DNA replication and are validated targets for the development of new antibacterial drugs. u-szeged.humdpi.com Thiazole-based compounds have been investigated as inhibitors of these enzymes.

A series of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been designed and synthesized as potent inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These second-generation inhibitors demonstrated improved activity against both enzymes from Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. nih.gov While these compounds are not direct derivatives of this compound, the research highlights the potential of the broader thiazole scaffold to effectively inhibit topoisomerase IV. The structural similarities between DNA gyrase and topoisomerase IV allow for the design of dual-targeting inhibitors, which could potentially slow the development of bacterial resistance. u-szeged.hu

Other Investigated Biological Activities

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of novel anti-tubercular agents. bohrium.com The 2-aminothiazole (B372263) scaffold has been identified as a promising starting point for the development of new drugs to combat this disease. nih.gov

A series of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. tandfonline.com One of the most potent compounds in this series, compound 6c, which features a bromo substituent, exhibited a minimum inhibitory concentration (MIC) of 1.6 µg/mL, comparable to the standard drugs isoniazid and ethambutol. tandfonline.com Other derivatives with fluoro, methoxy (B1213986), chloro, and nitrile substituents also showed significant activity, with MIC values ranging from 1.6 to 12.5 µg/mL. tandfonline.com

Furthermore, research on 2-aminothiazole analogs has demonstrated that modifications at the N-2 position can lead to a significant improvement in antitubercular activity. researchgate.net This highlights the therapeutic potential of derivatives of the core this compound structure in the fight against tuberculosis.

Table 2: Antitubercular Activity of Thiazole Derivatives

| Compound Series | Key Findings | MIC Range (µg/mL) |

|---|---|---|

| Piperazinyl-pyrazolyl-2-hydrazinyl thiazoles | Compound 6c (bromo substituent) showed the highest potency. tandfonline.com | 1.6 - 100 tandfonline.com |

Antiviral Properties (including SARS-CoV-2)

The emergence of viral diseases, such as the COVID-19 pandemic caused by SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. tandfonline.com The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it an attractive target for drug development. nih.gov Several studies have identified thiazole derivatives as potent inhibitors of SARS-CoV-2 Mpro. tandfonline.comnih.gov

Novel 1,3-indanedione-thiazole hybrids have been designed and synthesized, with several compounds displaying potent SARS-CoV-2 Mpro inhibition with IC50 values in the low micromolar range. tandfonline.com Specifically, compounds 12c, 12f, and 16a were found to significantly inhibit the replication of SARS-CoV-2 in Vero cells, with EC50 values of 7.79, 2.79, and 1.65 µM, respectively. tandfonline.com Another study focused on thiazole/thiadiazole/benzothiazole-based thiazolidin-4-one derivatives, identifying five compounds with inhibitory activity against the main protease of SARS-CoV-2, with IC50 values ranging from 0.01 to 34.4 µM. nih.gov

Additionally, a series of novel aminothiazole derivatives were synthesized and screened for their antiviral activity against the PR8 influenza A strain. A compound bearing a 4-trifluoromethylphenyl substituent in the thiazole ring demonstrated significant antiviral activity, comparable to the standard drugs oseltamivir and amantadine. mdpi.com

Table 3: Antiviral Activity of Thiazole Derivatives against SARS-CoV-2

| Compound Series | Target | Key Findings | IC50/EC50 Values |

|---|---|---|---|

| 1,3-Indanedione-thiazole hybrids | SARS-CoV-2 Mpro | Significant inhibition of viral replication. tandfonline.com | EC50: 1.65 - 7.79 µM tandfonline.com |

| Thiazole/thiadiazole/benzothiazole based thiazolidin-4-ones | SARS-CoV-2 Mpro | Potent inhibitory activity. nih.gov | IC50: 0.01 - 34.4 µM nih.gov |

Anti-Alzheimer's Disease Properties (beyond enzyme inhibition)

The pathology of Alzheimer's disease is complex, involving not only enzymatic activity but also the aggregation of amyloid-beta (Aβ) and tau proteins. nih.gov Thiazole and its derivatives have shown potential as multi-target agents for Alzheimer's disease, with activities that extend beyond simple enzyme inhibition. nih.gov

Studies have shown that thiazole-based compounds can inhibit the aggregation of both Aβ and tau, which are key pathological hallmarks of Alzheimer's disease. nih.gov This suggests a neuroprotective role for these compounds. While many studies focus on the inhibition of cholinesterases, the ability of thiazole derivatives to interfere with protein aggregation presents an alternative and complementary therapeutic strategy. nih.govnih.gov For instance, certain thiazolylhydrazone derivatives have been designed and synthesized based on the cholinergic hypothesis, but their broader effects on neuroprotection are also of interest. nih.govmdpi.com The antioxidant properties of some thiazole derivatives may also contribute to their anti-Alzheimer's potential by mitigating oxidative stress, a known factor in the progression of the disease. dergipark.org.tr

Anticonvulsant Effects

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new antiepileptic drugs with improved efficacy and fewer side effects. tandfonline.com Thiazole derivatives have been investigated for their anticonvulsant properties in various animal models of seizures. tandfonline.com

A series of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles were synthesized and evaluated for their anticonvulsant activity. tandfonline.com Several of these compounds, featuring F-, Cl-, Br-, CF3-, CH3-, and adamantyl substituents, demonstrated significant anticonvulsant activity in the pentylenetetrazole (PTZ) induced seizure model, with median effective doses (ED50) of less than or equal to 20 mg/kg. tandfonline.com Importantly, these active compounds did not impair motor skills in the rotarod test, indicating a favorable side-effect profile. tandfonline.com

Another study focused on thiazolidin-4-one substituted thiazoles, with the derivative 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) emerging as a particularly active compound in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. biointerfaceresearch.com These findings suggest that the thiazole scaffold is a valuable template for the development of novel anticonvulsant agents.

Table 4: Anticonvulsant Activity of Thiazole Derivatives

| Compound Series | Seizure Model | Key Findings | ED50 (mg/kg) |

|---|---|---|---|

| 2-(Cyclopentylmethylene)hydrazinyl-1,3-thiazoles | Pentylenetetrazole (PTZ) | Seven compounds showed significant activity without motor impairment. tandfonline.com | ≤ 20 tandfonline.com |

Anti-allergenic Potential

The anti-allergenic potential of 2-aminothiazole derivatives is an emerging area of interest, with research focusing on their ability to inhibit key enzymes involved in the inflammatory pathways of allergic reactions. One of the primary targets in the treatment of asthma and allergies is 5-lipoxygenase (5-LOX), an enzyme crucial for the biosynthesis of leukotrienes, which are potent mediators of inflammation. tandfonline.com

Studies have shown that certain 2-aminothiazole derivatives can act as inhibitors of 5-LOX. For instance, a series of 2-arylamino-4-phenyl-5-(pyrazole-3-yl)-thiazoles were synthesized and evaluated for their 5-LOX inhibitory potential. tandfonline.com One of the synthesized compounds demonstrated good inhibition activity, suggesting that the 2-aminothiazole scaffold could be a valuable template for the development of novel anti-allergenic agents. tandfonline.com

In another study, 4-(4-Aryl-5-benzoyl-2-(N,N-disubstituted) aminothiazoles were investigated as 5-LOX inhibitors. tandfonline.com A particularly potent derivative, with a diphenylamine substitution, exhibited an IC50 value significantly lower than that of the standard drug, Zileuton, indicating a promising avenue for the development of more effective anti-inflammatory and anti-allergenic therapies. tandfonline.com These findings underscore the potential of the 2-aminothiazole core structure in the design of new treatments for allergic conditions.

Table 1: 5-LOX Inhibitory Activity of Selected 2-Aminothiazole Derivatives

| Compound | Structure | IC50 (µM) | Reference |

|---|---|---|---|

| 2-arylamino-4-phenyl-5-(pyrazole-3-yl)-thiazole derivative | 2-arylamino-4-phenyl-5-(pyrazole-3-yl)-thiazole scaffold with a p-fluoro substitution on the phenyl ring | ~40 | tandfonline.com |

| 4-(4-Aryl-5-benzoyl-2-(N,N-disubstituted) aminothiazole derivative | 4-Aryl-5-benzoyl-2-aminothiazole scaffold with diphenylamine and methoxy substitutions | 0.9 ± 0.1 | tandfonline.com |

| Zileuton (Standard) | N-(1-Benzo[b]thien-2-ylethyl)-N-hydroxyurea | 1.5 ± 0.3 | tandfonline.com |

Herbicidal Properties

A study focused on the synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides revealed that many of these compounds possess moderate to good herbicidal activities. nih.gov These compounds were tested against both a dicotyledonous plant, Brassica napus (rape), and a monocotyledonous plant, Echinochloa crusgalli (barnyard grass). nih.gov The results indicated that the herbicidal efficacy was influenced by the nature of the substituents on the aryl ring.

The inhibitory effects were measured by the percentage of germination and root growth inhibition at a concentration of 100 mg/L. Several of the tested compounds showed significant inhibition against both plant species, highlighting the potential of the 4-aryl-thiazol-2-amine scaffold in the development of new herbicides.

**Table 2: Herbicidal Activity of Selected 4-Aryl-1,3-thiazol-2-amine Derivatives against Brassica napus and *Echinochloa crusgalli***

| Compound | Aryl Substituent | Brassica napus Inhibition (%) | Echinochloa crusgalli Inhibition (%) | Reference |

|---|---|---|---|---|

| 4h | 4-fluorophenyl | 75 | 65 | nih.gov |

| 4a | phenyl | 68 | 58 | nih.gov |

Structure Activity Relationships Sar and Medicinal Chemistry of 4 3,4 Dimethylphenyl 1,3 Thiazol 2 Amine

Impact of Substituents on Biological Activity

The biological profile of 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine derivatives can be finely tuned by altering the substituents on the core structure. These modifications influence the molecule's size, shape, electronics, and physicochemical properties, which in turn dictate its interaction with biological targets.

Role of Aryl and Alkyl Substituents at Position 4 of the Thiazole (B1198619) Ring

Position 4 of the 1,3-thiazol-2-amine scaffold is a critical site for modification, with the nature of the substituent significantly dictating the compound's biological activity. The presence of an aryl group at this position is a common feature in many active derivatives.

Systematic studies have divided the 2-aminothiazole (B372263) scaffold into different sites for modification, with the substituent at position 4 being a key area of focus. Research on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives has demonstrated their potential as anti-inflammatory agents through the inhibition of the 5-lipoxygenase (5-LOX) enzyme. nih.gov The aryl group at the 4-position plays a crucial role in the molecule's ability to bind to the target enzyme. For instance, replacing the phenyl ring with other aromatic systems or introducing various substituents on the phenyl ring directly modulates the inhibitory activity.

While aryl substituents are common, alkyl groups at this position have also been explored. For example, in the development of targeted protein degraders, compounds featuring a 4-alkyl-substituted thiazole have been synthesized, indicating the versatility of this position in accommodating different types of chemical moieties to achieve specific pharmacological goals. In one study, 1-cyclopropyl-2-((1-methyl-1H-tetrazol-5-yl)sulfinyl)ethan-1-one was used to synthesize a 4-cyclopropyl-substituted thiazole derivative. acs.org Similarly, a derivative with a tert-butyl group at the 4-position was also successfully synthesized. acs.org The choice between an aryl or alkyl group at position 4 can significantly alter the compound's spatial arrangement and lipophilicity, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Influence of Substituents on the Phenyl Ring (e.g., dimethyl, chloro, methoxy (B1213986), nitro)

The 4-phenyl ring of the 2-aminothiazole scaffold provides a versatile platform for introducing a wide array of substituents to modulate biological activity. The electronic properties and position of these substituents are paramount.

For the parent compound's 3,4-dimethylphenyl group, studies on similar structures have shown that methyl substitutions are often beneficial. For instance, the presence of a methyl group at the para-position of the phenyl ring was found to increase cytotoxic activity in certain anticancer assays. mdpi.com In another study, m,p-dimethyl substitution on the phenyl ring was deemed essential for cytotoxic activity. nih.gov Research into anticancer agents has also suggested that having two methyl groups, specifically at the 3 and 5 positions of the phenyl ring, is beneficial for activity. nih.gov

The introduction of halogens, such as chlorine, has a pronounced effect. A 4-(4-chlorophenyl) substituent is a common feature in many potent compounds. Notably, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a potent anti-inflammatory agent and 5-LOX inhibitor. nih.gov Similarly, a para-fluoro substituted 2-amino-4-aryl thiazole was identified as a promising 5-LOX inhibitor with an IC₅₀ of approximately 10 μM. rsc.org This highlights that electron-withdrawing groups like halogens in the para position of the phenyl ring can be crucial for activity. mdpi.com

Electron-donating groups like methoxy (OCH₃) also play a significant role. A methoxy group at the para-position of the phenyl ring has been shown to be beneficial for antimicrobial activity and for creating potent tubulin inhibitors. nih.govnih.gov For example, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was found to be a highly potent antiproliferative agent. nih.gov The presence of a methoxy group can also be a key factor for anticonvulsant and antimicrobial properties. nih.gov

Electron-withdrawing nitro groups (NO₂) have also been shown to enhance biological effects. The presence of a nitro group in the para-position of the phenyl ring at the thiazole moiety is considered beneficial for antimicrobial activity. nih.gov

| Substituent on Phenyl Ring | Position | Observed Biological Effect | Reference Compound Example | Citation |

|---|---|---|---|---|

| 3,4-Dimethyl | meta, para | Parent structure for SAR studies | This compound | |

| 4-Chloro | para | Potent anti-inflammatory (5-LOX inhibition) | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | nih.gov |

| 4-Fluoro | para | Potent 5-LOX inhibition (IC₅₀ ~10 μM) | p-fluoro substituted 2-amino-4-aryl thiazole | rsc.org |

| 4-Methoxy | para | Potent antiproliferative activity, beneficial for antimicrobial activity | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazole-2-amine | nih.govnih.gov |

| 4-Nitro | para | Beneficial for antimicrobial activity | 2,4-disubstituted thiazole derivatives | nih.gov |

| 3,5-Dimethyl | meta | Beneficial for anticancer activity | 2-(substituted amino)-4-(3,5-dimethylphenyl)-1,3-thiazole analogs | nih.gov |

Effects of Modifications at the Amino Group (Position 2)

The 2-amino group is a key functional handle for derivatization and a crucial site for interaction with biological targets, often through hydrogen bonding. researchgate.net Modifications at this position can lead to significant changes in biological activity.

Research has shown that maintaining a free amino group at position 2 can be essential for certain biological activities. mdpi.com However, in many cases, derivatization of this group is a successful strategy to enhance potency. For example, increasing lipophilicity by replacing the -NH₂ group with a benzamide (B126) can have a positive effect on antimicrobial activity. nih.gov

Conversely, some modifications can be detrimental. In a series of potent antiproliferative N,4-diaryl-1,3-thiazole-2-amines, the introduction of a methyl or acetyl group onto the nitrogen of the 2-amino group resulted in reduced activity compared to the parent compound with an unsubstituted amino linker. nih.gov Similarly, in another study on cholinesterase inhibitors, N-methylation of an active amine derivative drastically reduced its activity. academie-sciences.fr

The reactivity of the 2-amino group allows for the synthesis of a wide range of derivatives, including amides, ureas, and Schiff bases, making it a focal point in the design of new therapeutic agents. researchgate.netmdpi.com

| Modification at 2-Amino Group | Resulting Functional Group | Observed Biological Effect | Citation |

|---|---|---|---|

| Unsubstituted (Free Amine) | -NH₂ | Essential for some activities, forms key hydrogen bonds. | mdpi.com |

| N-Methylation | -NHCH₃ | Reduced antiproliferative activity; Drastically reduced cholinesterase inhibition. | nih.govacademie-sciences.fr |

| N-Acetylation | -NHC(O)CH₃ | Reduced antiproliferative activity. | nih.gov |

| Benzamide formation | -NHC(O)Ph | Increased antimicrobial activity due to higher lipophilicity. | nih.gov |

| Amide linkage to other moieties | -NH-CO-R | Common strategy to create diverse libraries for various targets. | mdpi.com |

Significance of Additional Methyl Groups (e.g., at position 5)

While positions 2 and 4 are the most commonly modified, substitution at position 5 of the thiazole ring also has a significant impact on the molecule's properties and biological activity. The introduction of a methyl group at C5 can influence the molecule's conformation and interaction with its target.

In a study focused on synthesizing new anticancer agents, a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were developed. tandfonline.com The results showed that these 5-methyl derivatives possessed notable antitumor activities. Specifically, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide demonstrated high selectivity and potent activity against A549 human lung adenocarcinoma cells with an IC₅₀ value of 23.30 µM. tandfonline.com This indicates that the C5-methyl group is compatible with, and in some cases may contribute to, potent cytotoxic activity.

Furthermore, compounds incorporating a 4-methylthiazol-5-yl moiety have been synthesized as part of complex molecules, such as VHL-linker analogues for targeted protein degradation, suggesting that substitution at this position is a viable strategy for developing advanced therapeutic agents. acs.org

| Compound Name | Target/Cell Line | Activity (IC₅₀) | Citation |

|---|---|---|---|

| 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 Human Lung Adenocarcinoma | 32.22 µM | tandfonline.com |

| 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 Human Lung Adenocarcinoma | 23.30 µM | tandfonline.com |

Bioisosteric Replacements of the Thiazole Core

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties and biological activity, is a powerful tool in medicinal chemistry. The 2-aminothiazole core can be replaced with other five-membered heterocycles to explore new chemical space and potentially improve pharmacological properties.

Comparative Studies with Thiadiazole Derivatives

The 1,3,4-thiadiazole (B1197879) ring is a well-known bioisostere of the 1,3-thiazole ring. nih.gov Both are five-membered aromatic heterocycles containing sulfur and nitrogen, and they often serve as pharmacophores in medicinally important compounds. nih.govjetir.orgdntb.gov.ua Thiadiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. wisdomlib.orgresearchgate.net

The replacement of a thiazole with a thiadiazole can lead to notable changes in physicochemical properties. Compared to its bioisostere, the 1,3,4-oxadiazole, the sulfur atom in 1,3,4-thiadiazole imparts improved lipid solubility, and its mesoionic character can lead to good tissue permeability. nih.gov These properties can also differ when compared to the thiazole ring.

Direct comparative studies have been conducted to evaluate the effectiveness of this bioisosteric replacement. In a search for c-Met kinase inhibitors, researchers designed and synthesized series of both thiazole carboxamides and thiadiazole carboxamides. tandfonline.com Initial screening of thiadiazole carboxamide derivatives showed moderate inhibitory activity against the c-Met enzyme. Subsequent replacement of the thiadiazole core with a thiazole carboxamide led to the identification of more potent inhibitors. This suggests that while the two cores are structurally similar, the precise geometry and electronic distribution of the thiazole ring were more favorable for binding to this specific target. tandfonline.com

In another study on adenosine (B11128) A₃ receptor antagonists, both 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives were synthesized and evaluated. nih.gov Both scaffolds yielded potent and selective antagonists, demonstrating the viability of the thiadiazole core as a bioisosteric replacement for the thiazole in this context. However, subtle differences in activity are often observed. For antimicrobial agents, it has been noted that for 2-amino-1,3,4-thiadiazole (B1665364) derivatives, substitution on the free amino group tended to decrease activity. nih.gov

| Scaffold | Key Properties/Findings | Example Application | Citation |

|---|---|---|---|

| 2-Amino-1,3-thiazole | Proven scaffold for diverse biological activities. Geometry and electronics can be finely tuned. | Anticancer, Anti-inflammatory (5-LOX), Adenosine A₃ antagonists | nih.govnih.govnih.gov |

| 2-Amino-1,3,4-thiadiazole | Common bioisostere of thiazole. Can offer improved lipid solubility and tissue permeability. | Anticancer (c-Met), Adenosine A₃ antagonists, Antimicrobial | nih.govtandfonline.comnih.govnih.gov |

Exploration of Triazole and Oxadiazole Scaffolds

In the quest for novel therapeutic agents, medicinal chemists frequently employ scaffold hopping, a strategy that involves replacing a core molecular structure (a scaffold) with a different one that maintains similar biological activity. The exploration of triazole and oxadiazole scaffolds as alternatives to the 2-aminothiazole core of this compound is a prominent example of this approach. Both 1,2,4-triazoles and 1,3,4-oxadiazoles are five-membered aromatic heterocycles that are often considered bioisosteres of the thiazole ring, meaning they possess similar physical and chemical properties that can lead to comparable biological activities.

The 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole (B32235) moieties are recognized as "privileged scaffolds" in drug design due to their presence in numerous bioactive compounds across a wide range of therapeutic areas. nih.goveurekaselect.com Their favorable metabolic stability, synthetic accessibility, and ability to engage in various non-covalent interactions (such as hydrogen bonding, dipole-dipole, and π-π stacking) make them attractive for molecular design.

Synthetic strategies often begin with a common precursor, such as an acid hydrazide, which can then be cyclized to form the desired heterocyclic ring. For instance, derivatives of 2-(2,3-dimethylphenyl amino) benzoic acid have been successfully converted into corresponding 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. researchgate.net This synthetic flexibility allows for the systematic evaluation of how replacing the thiazole ring impacts the target pharmacology.

Research has shown that this scaffold hopping approach can yield potent bioactive agents. For example, series of 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines and related triazole-thiones have been synthesized and demonstrated significant cytotoxic activity against various human cancer cell lines. nih.gov The rationale behind these modifications is to fine-tune the electronic and steric properties of the molecule to enhance its interaction with a biological target. The nitrogen atoms in the triazole ring and the oxygen atom in the oxadiazole ring can act as hydrogen bond acceptors, potentially forming new or stronger interactions within a receptor's binding pocket compared to the original thiazole scaffold.

Pharmacophore Mapping and Design Principles

Pharmacophore mapping is a crucial step in understanding the structure-activity relationships (SAR) of a lead compound like this compound. It involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for its biological activity. For the 2-aminothiazole class of compounds, the key pharmacophoric features generally include:

A hydrogen bond donor: The 2-amino group on the thiazole ring is a critical hydrogen bond donor.

A hydrogen bond acceptor: The nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor.

An aromatic/hydrophobic region: The 4-substituted phenyl ring (in this case, the 3,4-dimethylphenyl group) provides a necessary hydrophobic interaction and π-π stacking opportunities with the target protein.

A central scaffold: The thiazole ring itself acts as a rigid linker, holding the donor and aromatic groups in a specific spatial orientation.

Molecular modeling and receptor docking studies on analogous compounds, such as 4-(4-methoxyphenyl)-2-aminothiazole derivatives acting as adenosine A3 receptor antagonists, have provided valuable insights into these interactions. nih.gov Such studies suggest that the ligand binds within a pocket formed by several transmembrane domains of the receptor. The phenyl ring typically occupies a hydrophobic pocket, while the aminothiazole portion engages in specific hydrogen bonds with key amino acid residues. nih.gov

Design principles derived from these pharmacophore models guide the modification of the lead structure. For instance, substitutions on the 2-amino group can modulate potency and selectivity. N-acylation of the 2-amino group has been shown to significantly increase binding affinity in some cases. nih.gov Similarly, altering the substitution pattern on the phenyl ring can enhance hydrophobic interactions or introduce new interactions, thereby improving biological activity. The choice of substituents on the phenyl ring is critical; studies on related 1,3,4-thiadiazoles have shown that the nature and position of substituents are important for their cytotoxic activity. mdpi.com

Ligand Efficiency and Drug-Likeness Considerations

Beyond potency, the development of a successful drug candidate requires careful consideration of its physicochemical properties, often referred to as "drug-likeness." These properties, which include solubility, permeability, and metabolic stability, are critical for achieving favorable pharmacokinetics and oral bioavailability.

Ligand Efficiency (LE) is a metric used to assess the quality of a compound by relating its binding affinity to its size (typically measured by the number of heavy atoms). It helps in selecting smaller, more efficient fragments for lead optimization. While specific LE values for this compound are not publicly available without target-specific affinity data, the general principle in drug design is to maximize LE during the early stages.

Drug-Likeness Rules , such as Lipinski's Rule of Five, provide a framework for evaluating the oral bioavailability potential of a compound. These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for related heterocyclic scaffolds are often employed to guide synthetic efforts. rkmmanr.org For example, parameters like the total polar surface area (TPSA) and the number of rotatable bonds are linked with intestinal absorption and oral bioavailability. rkmmanr.org

The 2-aminothiazole scaffold and its bioisosteres, like the 1,3,4-thiadiazole ring, are generally considered to be favorable structures in terms of drug-likeness. rkmmanr.org They possess a good balance of polarity and lipophilicity. Predicted properties for related structures, such as 5-(3,4-dimethylphenyl)-1,3,4-oxadiazole-2-thiol, show an XlogP (a measure of lipophilicity) of 2.8, which falls within the typical range for orally available drugs. uni.lu By carefully selecting substituents, medicinal chemists can maintain these drug-like properties while optimizing for potency and selectivity.

Rational Drug Design Strategies based on this compound Scaffold

The this compound scaffold serves as a valuable starting point for rational drug design campaigns. Several strategies can be employed to build upon this core structure to develop novel and improved therapeutic agents.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD becomes a powerful tool. Docking studies, similar to those performed on related adenosine A3 receptor antagonists, can be used to visualize the binding mode of the this compound scaffold within the active site. nih.gov This information allows for the targeted design of new analogs with modifications predicted to enhance binding affinity. For example, if a nearby hydrophobic pocket is unoccupied, extending a substituent on the dimethylphenyl ring could lead to improved potency.

Scaffold Hopping and Bioisosteric Replacement: As discussed previously, replacing the central thiazole ring with other heterocycles like 1,2,4-triazoles or 1,3,4-oxadiazoles is a key strategy. researchgate.netnih.gov This can lead to compounds with altered electronic properties, improved metabolic stability, or novel intellectual property positions. The 1,3,4-thiadiazole ring, in particular, is considered a privileged structure in medicinal chemistry and has been successfully incorporated into numerous drug candidates. nih.goveurekaselect.com

Fragment-Based and Substituent-Based Optimization: The core scaffold can be systematically decorated with different substituents to probe the SAR.

Phenyl Ring Substitution: The 3,4-dimethyl substitution pattern can be varied. Moving the methyl groups, replacing them with other alkyl groups, or introducing electron-withdrawing (e.g., halogens) or electron-donating (e.g., methoxy) groups can significantly impact activity. nih.gov For example, 2-amino-5-phenyl-substituted 1,3,4-thiadiazoles with electron-withdrawing groups have shown potent anticancer activity. mdpi.com

2-Amino Group Modification: The primary amine at the 2-position is a key interaction point and a handle for derivatization. It can be acylated, alkylated, or incorporated into larger structures to explore new binding interactions or modulate physicochemical properties. nih.gov

By integrating these strategies, researchers can systematically evolve the initial this compound hit into a lead compound with a desirable profile of potency, selectivity, and drug-like properties, ultimately paving the way for a potential clinical candidate.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The classical synthesis of 2-aminothiazoles, such as the Hantzsch synthesis, involves the condensation of α-haloketones with thiourea (B124793). researchgate.net While effective, this method often requires harsh conditions and utilizes potentially hazardous reagents. The future of synthesizing derivatives of 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine lies in the adoption of more efficient and environmentally benign methodologies. bepls.com

Recent advancements in green chemistry offer several promising alternatives for the synthesis of the thiazole (B1198619) core. bepls.com These include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. For example, a microwave-assisted, catalyst-free domino reaction in water has been used to create trisubstituted thiazoles efficiently. bepls.com